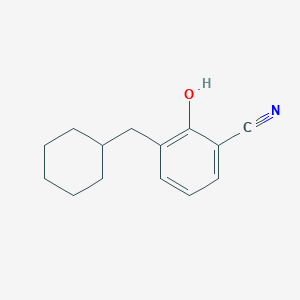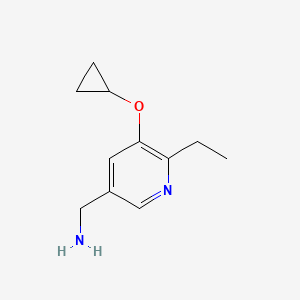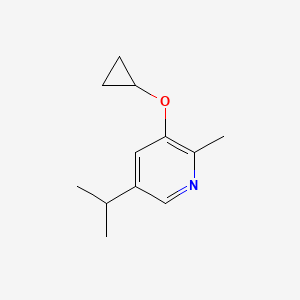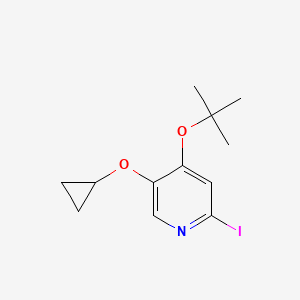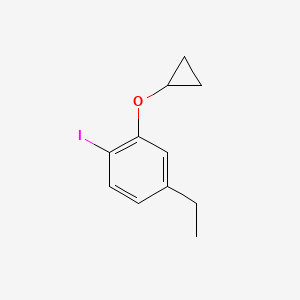
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide involves multiple steps. One common method includes the reaction of 3-cyclopropoxy-5-(trifluoromethyl)aniline with dimethylamine and picolinic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-5-(trifluoromethyl)aniline: Shares the cyclopropoxy and trifluoromethyl groups but differs in the amine structure.
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a pyridin-2-amine group instead of picolinamide.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13F3N2O2 |
|---|---|
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-9(19-8-3-4-8)5-7(6-16-10)12(13,14)15/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DBUJBKLALRIKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




